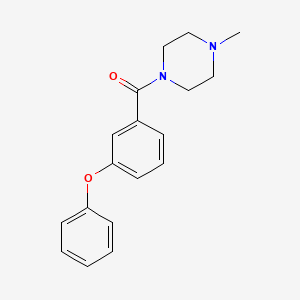![molecular formula C13H21BrN2O B5305441 N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5305441.png)
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a brominated aromatic ring and a diamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxybenzyl bromide.
Amine Alkylation: The brominated intermediate is then reacted with N,N,N’-trimethylethane-1,2-diamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diamine moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- N’-[(3-chloro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-fluoro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-iodo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
Uniqueness
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
属性
IUPAC Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMMKWTHIWNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)
![(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5305385.png)
![N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide](/img/structure/B5305392.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)
![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)


![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
